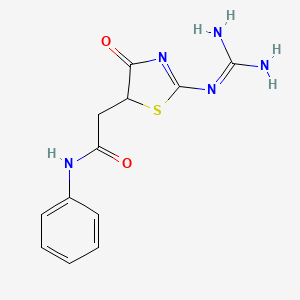![molecular formula C12H13N2S+ B11040598 3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B11040598.png)
3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes a pyrrolo and thiazole moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium typically involves multi-step processes. One common method includes the following steps:
Formation of the Pyrrolo Ring: Starting from readily available aminocarbonyl compounds, the Marckwald reaction is used to prepare 6,7-dihydro-5H-pyrrolo[1,2-C]imidazoles.
Cyclization: The intermediate is then subjected to cyclization reactions to form the thiazole ring.
Aniline Substitution: The final step involves the substitution of an aniline group onto the fused ring system, typically under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the aniline and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aniline, thioamides, sulfur-containing reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis . The compound binds to the allosteric pocket of RIPK1, preventing its activation and subsequent cell death pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features and potential biological activity.
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: Known for its stability and use in various synthetic applications.
Uniqueness
3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium stands out due to its specific combination of a pyrrolo and thiazole ring system, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C12H13N2S+ |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-phenyl-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium-3-amine |
InChI |
InChI=1S/C12H12N2S/c1-2-5-10(6-3-1)13-12-14-8-4-7-11(14)9-15-12/h1-3,5-6,9H,4,7-8H2/p+1 |
InChI Key |
FVUNBNROYMBAHO-UHFFFAOYSA-O |
Canonical SMILES |
C1CC2=CSC(=[N+]2C1)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-4,4,6,8-tetramethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040518.png)
![Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11040526.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11040530.png)
![9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one](/img/structure/B11040539.png)
![diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol](/img/structure/B11040540.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one](/img/structure/B11040545.png)
![4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040548.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-benzyl-N,3-dimethylbutanamide](/img/structure/B11040550.png)
![[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetic acid](/img/structure/B11040558.png)

![Allyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11040569.png)
![Ethyl 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11040577.png)
![2-{4-[(E)-(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B11040596.png)
![2-(4-Methoxyanilino)-4-[(4-methoxyphenyl)imino]-1(4H)-naphthalenone](/img/structure/B11040601.png)
